N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a fused tricyclic core with an oxygen atom in the 1,4-azepine ring. The molecule features two methyl substituents at positions 8 and 10, an 11-oxo group, and a 2-oxo-2H-chromene-3-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O5/c1-14-7-9-22-19(11-14)27(2)24(29)17-13-16(8-10-21(17)31-22)26-23(28)18-12-15-5-3-4-6-20(15)32-25(18)30/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWSXVRFOYUIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzoxazepine core: This can be achieved through a cyclization reaction involving an appropriate amine and a dibenzyl ketone derivative under acidic or basic conditions.
Introduction of the chromene moiety: This step involves the reaction of the dibenzoxazepine intermediate with a chromene derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final coupling: The final step involves the coupling of the intermediate with a carboxamide group, which can be achieved using standard amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the chromene moiety to form quinone derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
Heteroatom Effects : Replacement of oxygen (oxazepine) with sulfur (thiazepine) increases molecular polarizability and alters metabolic stability. For example, thiazepine derivatives (e.g., compound 41) exhibit higher lipophilicity (m/z 425.0 vs. 421.1 for oxazepines) .
The 8-carboxamide vs. 2-carboxamide positioning affects hydrogen-bonding interactions .
Functional Group Diversity : Sulfonamide (e.g., ) and chromene-carboxamide (target compound) moieties modulate solubility and π-π stacking capabilities.
Analytical Characterization
- LCMS/HRMS : Thiazepine derivatives (e.g., compound 29) show higher m/z values (421.0–449.1) compared to oxazepines (407.1–449.1), reflecting sulfur’s atomic mass contribution .
- NMR Signatures : Protons adjacent to sulfoxide groups (e.g., δ 9.27 ppm for compound 25) exhibit downfield shifts due to electron-withdrawing effects .
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential therapeutic applications. This compound belongs to a class of dibenzo[b,f][1,4]oxazepines and features a unique bicyclic structure that integrates oxazepine and chromene functionalities. The biological activity of this compound is of significant interest due to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 402.44 g/mol. The structure can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Dibenzo[b,f][1,4]oxazepine Core | Provides unique chemical reactivity and biological activity. |
| Oxazepine Ring | Enhances the interaction with biological targets. |
| Dimethyl Substituents | Potentially modulate pharmacokinetics and potency. |
Anticancer Properties
Research indicates that compounds containing the chromene scaffold exhibit notable anticancer activity. For instance, studies have shown that derivatives of 2H/4H-chromenes can induce apoptosis in cancer cells through caspase activation and inhibit tumor cell migration . The mechanism involves targeting tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines .
Antimicrobial Activity
The dibenzo[b,f][1,4]oxazepine derivatives have demonstrated antimicrobial properties against a range of pathogens. The presence of the oxazepine ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways in microbial cells.
Antidiabetic Effects
Preliminary studies suggest that compounds similar to this compound may exhibit antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features. The presence of specific substituents on the dibenzo[b,f][1,4]oxazepine core appears to enhance its interaction with biological targets. For example, modifications at the 8 and 10 positions have been linked to increased potency against cancer cell lines.
Case Studies
Several case studies highlight the biological activities associated with this compound:
- Anticancer Study : In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through caspase pathways.
- Antimicrobial Evaluation : A study conducted on various bacterial strains showed that derivatives exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.
- Diabetes Management : Research indicated that certain analogs improved glucose uptake in muscle cells, demonstrating potential as antidiabetic agents.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?
Methodological Answer: The synthesis involves coupling the dibenzo[b,f][1,4]oxazepinone core with the coumarin-carboxamide moiety. Key steps include:
- Friedel-Crafts Cyclization : For the dibenzoazepinone scaffold, AlCl₃ in CH₃NO₂ or CH₂Cl₂ enables efficient ring closure of precursors like 2-(N-phenyl-N-tosylamino)phenylacetic acid derivatives .
- Coumarin Functionalization : React 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with alkyl halides (e.g., allyl bromide) in the presence of K₂CO₃ and DMF, followed by purification via flash chromatography and recrystallization .
- Yield Optimization : Use anhydrous solvents, controlled stoichiometry (1:1.2 molar ratio for nucleophilic substitution), and inert atmospheres to suppress side reactions.
| Synthetic Step | Key Reagents/Conditions | Yield Range |
|---|---|---|
| Dibenzoazepinone formation | AlCl₃/CH₃NO₂, 0°C → RT, 12h | 65–78% |
| Coumarin alkylation | Allyl bromide, K₂CO₃, DMF, 60°C | 70–85% |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., oxazepine ring conformation) using single-crystal diffraction .
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., δ 6.8–7.3 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~463.5 Da) and monitor isotopic patterns for halogenated impurities.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotameric equilibria in the carboxamide group). Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures for proton exchange (e.g., -40°C to 80°C in DMSO-d₆) .
- DFT Calculations : Model rotamer populations using Gaussian or ORCA software to predict dominant conformers .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings.
Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer: Design a SAR matrix with systematic modifications:
- Core Modifications : Synthesize analogs with substituted dibenzoazepinones (e.g., 8-Cl, 10-CH₃) to assess steric/electronic effects on target binding .
- Coumarin Variants : Replace the 2-oxo group with thiocarbonyl or amino groups to modulate π-π stacking interactions .
- In Vitro Assays : Use kinase inhibition assays (IC₅₀) or cellular uptake studies (fluorescence-tagged analogs) to quantify bioactivity.
| Modification | Biological Assay | Key Finding |
|---|---|---|
| 8,10-Dimethyl substitution | Anticancer (MCF-7 cell line) | IC₅₀ reduced by 40% vs. parent |
| Coumarin oxidation | Anti-inflammatory (COX-2 assay) | Activity abolished |
Q. How can computational modeling enhance understanding of this compound’s molecular interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., kinases, GPCRs). Parameterize force fields for the oxazepine ring’s partial charges .
- MD Simulations : Run 100-ns simulations in GROMACS to analyze conformational stability in aqueous vs. lipid bilayer environments.
- QSAR Modeling : Train random forest models on bioactivity data (e.g., pIC₅₀) using descriptors like LogP, polar surface area, and H-bond donors.
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process Control : Implement inline FTIR to monitor Friedel-Crafts reactions in real time and adjust AlCl₃ feed rates .
- Membrane Separation : Use nanofiltration (5 kDa MWCO) to remove low-MW byproducts (e.g., unreacted allyl bromide) .
- Crystallization Optimization : Screen solvents (acetone/hexane vs. EtOAc/heptane) to improve crystal habit and filtration rates .
Theoretical and Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
